molecular formula C42H68N6O6S B1670874 Dolastatin 10 CAS No. 110417-88-4

Dolastatin 10

Numéro de catalogue: B1670874
Numéro CAS: 110417-88-4
Poids moléculaire: 785.1 g/mol
Clé InChI: OFDNQWIFNXBECV-VFSYNPLYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Dolastatin 10 est un pentapeptide marin puissant isolé du mollusque de l'océan Indien Dolabella auricularia. Il contient trois résidus d'acides aminés uniques et a montré une activité antitumorale significative. Le this compound peut induire efficacement l'apoptose dans diverses cellules tumorales à des concentrations nanomolaires et a été développé en médicaments commerciaux pour le traitement de lymphomes spécifiques .

Applications De Recherche Scientifique

Dolastatin 10 has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Dolastatin 10, a potent marine pentapeptide, primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with tubulin by inhibiting its polymerization . This interaction disrupts the formation of the mitotic spindle, a structure required for cell division . This compound also noncompetitively inhibits vinca alkaloid binding to tubulin, inhibits nucleotide exchange, and stabilizes the colchicine binding activity of tubulin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting tubulin polymerization, this compound disrupts this pathway, leading to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound suggest linearity over the dose ranges . There is no correlation between body surface area and the absolute clearance of this compound, suggesting that a flat dosing regimen might be used . A correlation was observed between the percentage decrease in neutrophil count and the area under the curve (AUC) of this compound .

Result of Action

This compound can effectively induce apoptosis of various tumor cells at nanomolar concentrations . It has been shown to increase the frequency of metaphases, induce clumping in metaphase chromosomes, induce polyploidy as a result of endoreduplication, and lead to the formation of micronucleated cells .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, its potency is likely derived from its tenacious binding to tubulin, which translates into prolonged intracellular retention of the drug . This suggests that the intracellular environment and the drug’s ability to remain within the cell contribute to its efficacy. Additionally, this compound is derived from the Indian Ocean mollusk Dolabella auricularia, indicating that marine environments are crucial for the natural production of this compound .

Analyse Biochimique

Biochemical Properties

Dolastatin 10 interacts with tubulin, a globular protein that is a key component of the cytoskeleton . It inhibits tubulin polymerization and the binding of vinblastine, maytansine, and vincristine to tubulin . This interaction with tubulin is crucial for its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells. It can effectively induce apoptosis of lung cancer cells and other tumor cells at nanomolar concentration . It has been shown to be highly lethal to common tumor cells, such as L1210 leukemia cells, small cell lung cancer NCI-H69 cells, and human prostate cancer DU-145 cells .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with tubulin . It inhibits tubulin polymerization and tubulin-dependent GTP hydrolysis and the binding of vinblastine, maytansine, and vincristine to tubulin . This interaction with tubulin is crucial for its antitumor activity.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound induces marked neutropenia within a week of dosing, and a mild anemia becomes evident 1 week after administering the drug to rats and dogs . These hematologic effects are transient and reverse by study termination .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The maximum tolerated dose was reached at 300 μg/m² in mice, 450 μg/m² in rats, and ≤400 μg/m² in dogs . Granulocytopenia, the dose-limiting toxicity, was documented in 33% of the patients treated at that dose level .

Metabolic Pathways

It has been found that the principal metabolite detected in in vitro studies of this compound was an N-demethyl derivative .

Transport and Distribution

It has been found that this compound is predominantly bound to α1-acid glycoprotein in plasma .

Subcellular Localization

Its interaction with tubulin, a key component of the cytoskeleton, suggests that it may be localized to areas of the cell where microtubules are abundant .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du Dolastatin 10 implique plusieurs étapes, y compris la formation de liaisons peptidiques entre ses résidus d'acides aminés uniques. La voie de synthèse commence généralement par la protection des groupes amino, suivie de réactions de couplage utilisant des réactifs tels que les carbodiimides. L'étape finale de déprotection donne le this compound sous sa forme active .

Méthodes de Production Industrielle : La production industrielle du this compound est difficile en raison de sa structure complexe. Les progrès de la chimie synthétique et de la biotechnologie ont permis la production à grande échelle du this compound et de ses dérivés. Des techniques telles que la synthèse peptidique en phase solide et la technologie de l'ADN recombinant sont utilisées pour améliorer le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de Réactions : Le Dolastatin 10 subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communs :

    Oxydation : Réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

    Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

    Substitution : Divers agents alkylants et nucléophiles.

Produits Majeurs : Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les formes réduites et les analogues substitués du this compound .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'Action

Le this compound exerce ses effets en se liant à la tubuline, une protéine impliquée dans la formation des microtubules. Cette liaison inhibe l'assemblage des microtubules, conduisant à l'arrêt du cycle cellulaire et à l'apoptose. Les cibles moléculaires incluent la sous-unité β-tubuline, et les voies impliquées sont liées à la perturbation de la dynamique des microtubules et à l'induction de la signalisation apoptotique .

Composés Similaires :

Unicité : Le this compound est unique en raison de sa forte puissance à des concentrations nanomolaires et de sa capacité à induire l'apoptose dans une large gamme de cellules tumorales. Ses dérivés, tels que les auristatines, ont été incorporés avec succès dans les ADC, améliorant ainsi leur potentiel thérapeutique .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDNQWIFNXBECV-VFSYNPLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911674
Record name Dolastatin 10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110417-88-4
Record name Dolastatin 10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110417-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dolastatin 10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110417884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dolastatin 10
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12730
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dolastatin 10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOLASTATIN 10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI946JT51X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dolastatin 10
Reactant of Route 2
Reactant of Route 2
Dolastatin 10
Reactant of Route 3
Reactant of Route 3
Dolastatin 10
Reactant of Route 4
Reactant of Route 4
Dolastatin 10
Reactant of Route 5
Reactant of Route 5
Dolastatin 10
Reactant of Route 6
Reactant of Route 6
Dolastatin 10
Customer
Q & A

Q1: How does dolastatin 10 exert its antitumor activity?

A: this compound exerts its antitumor activity primarily by binding to tubulin, a protein crucial for microtubule formation. [, , , , , , , ] Microtubules are essential for cell division, intracellular transport, and maintaining cell shape. [, , , , , , , ]

Q2: What is the specific mechanism by which this compound disrupts microtubule dynamics?

A: this compound binds to the "Vinca domain" of tubulin, a region also targeted by vinca alkaloids. [, , , , , , , , , ] This binding inhibits tubulin polymerization, the process by which tubulin subunits assemble into microtubules. [, , , , , , , , , ]

Q3: Does this compound binding to tubulin lead to any other cellular effects besides microtubule disruption?

A: Yes, in addition to inhibiting microtubule assembly, this compound can induce the formation of tubulin aggregates. [, , ] These aggregates further disrupt microtubule function and can contribute to cell death. [, , ]

Q4: How does this compound lead to cell death?

A: this compound primarily induces cell death through apoptosis, a programmed cell death pathway. [, , , ] This process can be triggered by prolonged mitotic arrest caused by microtubule disruption or by direct activation of apoptotic pathways. [, , , ]

Q5: Are there specific proteins involved in this compound-induced apoptosis?

A: Yes, this compound has been shown to modulate the expression and phosphorylation of Bcl-2, an antiapoptotic protein. [, , ] This modulation can shift the balance towards proapoptotic signaling, contributing to cell death. [, , ]

Q6: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C50H73N7O10S, and its molecular weight is 952.2 g/mol. [, , ]

Q7: What spectroscopic techniques have been used to characterize this compound?

A: this compound has been extensively characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, , , , , ] These techniques have helped elucidate its structure, stereochemistry, and interactions with tubulin. [, , , , , ]

Q8: Have there been any modifications to the structure of this compound, and how do these modifications affect its activity?

A: Yes, numerous structural modifications of this compound have been synthesized to explore structure-activity relationships. [, , , , , , ] Some modifications, particularly those at the C- and N-terminals, have resulted in compounds with comparable or even greater potency than the parent compound. [, , , , , , ]

Q9: Can you provide an example of a successful this compound analog and its key structural difference?

A: Auristatin PE (TZT-1027) is a notable example of a successful this compound analog. [, , ] It differs from this compound by the replacement of the dolaphenine unit with a phenethylamine moiety. [, , ] This modification led to improved pharmacological properties and served as the foundation for several antibody-drug conjugates. [, , ]

Q10: How does the pharmacokinetic profile of this compound impact its clinical application?

A: The rapid clearance and extensive metabolism of this compound necessitate alternative administration routes or formulation strategies to maintain therapeutic concentrations for extended periods. [, , ]

Q11: What is the range of this compound's in vitro activity against human cancer cell lines?

A: this compound displays potent in vitro activity against various human cancer cell lines, with IC50 values typically in the picomolar to nanomolar range. [, , , , , , , ]

Q12: Has this compound demonstrated efficacy in in vivo models of cancer?

A: Yes, this compound has shown efficacy in several in vivo models of cancer, including human tumor xenografts. [, , , , , , ]

Q13: What strategies have been explored to improve the delivery and targeting of this compound and its analogs?

A: Antibody-drug conjugates (ADCs) represent a promising strategy to enhance the delivery and targeting of this compound analogs. [, , , ] By conjugating potent auristatins to monoclonal antibodies that specifically recognize tumor cells, ADCs can deliver the cytotoxic payload directly to the tumor site, potentially improving efficacy and reducing off-target toxicity. [, , , ]

Q14: Are there any approved ADC drugs that utilize this compound derivatives?

A: Yes, there are several FDA-approved ADC drugs that incorporate auristatins as payloads, including Adcetris (brentuximab vedotin) and Polivy (polatuzumab vedotin). [] These ADCs target specific antigens expressed on tumor cells, demonstrating the clinical translation of this compound research. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.